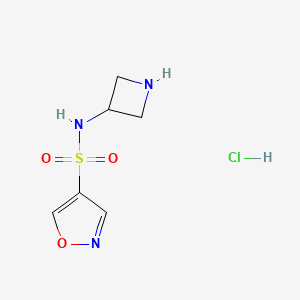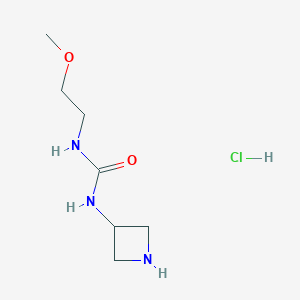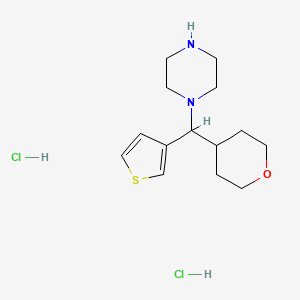
1-((テトラヒドロ-2H-ピラン-4-イル)(チオフェン-3-イル)メチル)ピペラジン二塩酸塩
説明
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2OS and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究開発
この化合物は、新規医薬品の開発に使用されています。 その構造は、ATMキナーゼ阻害剤として活性を持つ化合物の構造と類似しています 。これらの阻害剤は、DNA損傷応答経路において重要な役割を果たすATMキナーゼを標的とするため、癌の治療に不可欠です。このキナーゼを阻害することで、化合物は癌治療に使用されるDNA損傷剤の有効性を高めることができます。
材料科学
材料科学では、この化合物の誘導体は、複雑な分子の合成における中間体として使用されます 。特にテトラヒドロ-2H-ピラン部分は、電子機器、コーティング、その他の先端材料における潜在的な用途を持つ新しい材料を作成するための汎用性の高いビルディングブロックです。
化学合成
この化合物は、化学合成、特にヘテロ環化合物の構築における試薬として役立ちます 。これらのヘテロ環は、多くの薬剤に含まれており、特定の生物活性を持つ分子を作成するために不可欠です。
生物学的研究
生物学的研究では、この化合物の誘導体は、細胞シグナル伝達経路を調査するために使用されます 。細胞がどのようにコミュニケーションを取り、DNA損傷に応答するかを理解することで、研究者は癌などの疾患を治療するためのより良い戦略を開発することができます。
分析化学
分析化学では、この化合物はクロマトグラフィーや分光法における標準または参照物質として使用できます 。その独自の構造により、複雑な混合物の中でも容易に識別および定量化することができます。
分子生物学
この化合物は、特にタンパク質相互作用の研究において、分子生物学に適用されます 。タンパク質の修飾または特定のタンパク質-タンパク質相互作用の阻害に使用できます。これは、細胞におけるタンパク質の機能を理解するために役立ちます。
作用機序
Target of Action
The primary targets of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that are affected by 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride interacts with its targets and exerts its effects . .
生化学分析
Biochemical Properties
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, thereby affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can influence the activity of enzymes involved in the synthesis and degradation of metabolic intermediates . These interactions can lead to changes in metabolite levels and overall metabolic flux, which are important for understanding the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
特性
IUPAC Name |
1-[oxan-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYBFFXAFXXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


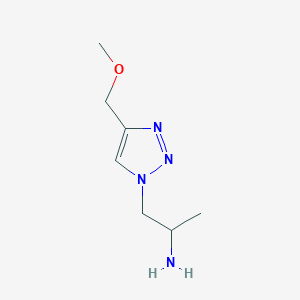

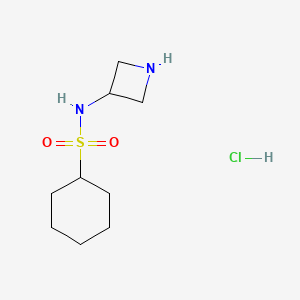

![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
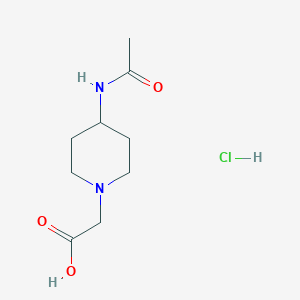
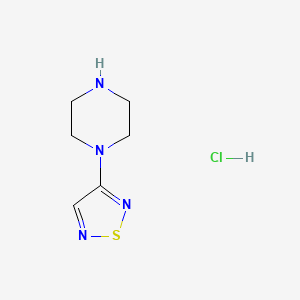
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)
![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)

